molecular formula C7H4ClF2NO B15337311 2,3-Difluoro-alpha-chlorobenzaldoxime

2,3-Difluoro-alpha-chlorobenzaldoxime

Cat. No.: B15337311
M. Wt: 191.56 g/mol
InChI Key: CHRXXSSIBJAYBH-UHFFFAOYSA-N
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Description

2,3-Difluoro-alpha-chlorobenzaldoxime is a chemical compound characterized by the presence of two fluorine atoms and one chlorine atom attached to a benzene ring, along with an aldoxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-alpha-chlorobenzaldoxime typically involves the reaction of 2,3-difluorobenzonitrile with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then chlorinated to introduce the chlorine atom at the alpha position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-alpha-chlorobenzaldoxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Chlorination reactions can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of other chlorinated derivatives.

Scientific Research Applications

2,3-Difluoro-alpha-chlorobenzaldoxime has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-Difluoro-alpha-chlorobenzaldoxime exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

2,3-Difluoro-alpha-chlorobenzaldoxime is similar to other chlorinated benzaldoximes, such as 2,3-dichlorobenzaldoxime and 2,3-difluorobenzaldoxime. its unique combination of fluorine and chlorine atoms imparts distinct chemical properties and reactivity patterns. These differences can influence its biological activity and industrial applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2,3-difluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-7(11-12)4-2-1-3-5(9)6(4)10/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRXXSSIBJAYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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